molecular formula C12H14O4 B8610268 2-(2,2-Dimethylpropionyloxy)benzoic acid

2-(2,2-Dimethylpropionyloxy)benzoic acid

Cat. No.: B8610268
M. Wt: 222.24 g/mol
InChI Key: OPARZKXAKOJBQN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropionyloxy)benzoic acid (CAS: 6081-05-6) is a benzoic acid derivative featuring a bulky 2,2-dimethylpropionyloxy (pivaloyloxy) ester group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. This compound is synthesized via esterification of salicylic acid with pivaloyl chloride, yielding a white crystalline powder with a 95% efficiency under optimized conditions .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyloxy)benzoic acid

InChI

InChI=1S/C12H14O4/c1-12(2,3)11(15)16-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

OPARZKXAKOJBQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent type and position on the benzoic acid backbone significantly influence chemical behavior. Below is a comparative analysis:

Compound Substituent(s) Key Structural Features Solubility/Stability
2-(2,2-Dimethylpropionyloxy)benzoic acid 2-(pivaloyloxy) Bulky tert-butyl ester; electron-withdrawing Low aqueous solubility; stable ester linkage
2-Benzoylbenzoic acid 2-benzoyl Planar benzoyl group; conjugated π-system Moderate solubility in polar solvents
2-(4-Methylbenzoyl)benzoic acid 2-(4-methylbenzoyl) Methyl group enhances lipophilicity Higher lipid solubility
2-(4-Methoxybenzoyl)benzoic acid 2-(4-methoxybenzoyl) Methoxy group increases electron density Enhanced solubility in DMSO
2-(m-Tolyloxy)benzoic acid 2-(meta-methylphenoxy) Ether linkage; meta-substitution Crystalline; used in herbicides
2-(4-Hydroxyphenylazo)benzoic acid 4-hydroxy-phenylazo group Azo chromophore; phenolic hydroxyl pH-sensitive; photodegradable

Analytical and Industrial Relevance

  • HPLC Analysis : this compound derivatives require specific HPLC conditions (e.g., UV detection at 240 nm) due to their low polarity, whereas hydroxylated analogs like 2-(4-hydroxyphenylazo)benzoic acid exhibit distinct retention times .
  • Synthetic Utility : The tert-butyl ester in the target compound resists hydrolysis during synthesis, unlike methoxy or methyl groups in related compounds, which may undergo demethylation under harsh conditions .

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